N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide

Description

Introduction to Thiazolidinedione Research Framework

Historical Development of Thiazolidin-2,4-Dione Derivatives

The thiazolidin-2,4-dione (TZD) scaffold emerged in the 1980s with the discovery of ciglitazone , the first prototypical TZD developed by Takeda Pharmaceuticals. Although ciglitazone’s hepatotoxicity precluded clinical use, it laid the foundation for subsequent derivatives. Troglitazone , introduced in 1988, became the first FDA-approved TZD for type 2 diabetes but was withdrawn in 2000 due to liver toxicity. The late 1990s saw the development of safer analogs, including pioglitazone and rosiglitazone , which targeted peroxisome proliferator-activated receptor gamma (PPAR-γ) to improve insulin sensitivity. Despite setbacks—such as rosiglitazone’s association with cardiovascular risks—these molecules underscored the TZD scaffold’s versatility.

Recent decades have focused on structural modifications to mitigate toxicity while enhancing efficacy. For example, lobeglitazone , approved in South Korea in 2013, demonstrated improved safety profiles. The evolution from early hypoglycemic agents to modern derivatives reflects a shift toward precision in substituent selection, particularly at the 3rd and 5th positions of the TZD core.

Position of N-Benzyl-2-(2,4-Dioxo-5-(Propan-2-Ylidene)Thiazolidin-3-Yl)Acetamide in Medicinal Chemistry

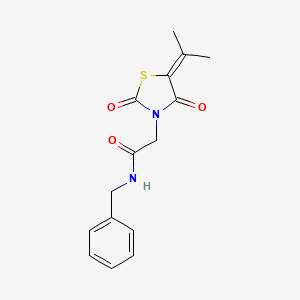

The compound This compound (Figure 1) exemplifies strategic modifications to the TZD scaffold. Its structure features:

- A benzyl group at the N-position, enhancing lipophilicity and potential blood-brain barrier penetration.

- A propan-2-ylidene substituent at the 5th position, introducing steric hindrance that may influence receptor binding.

- An acetamide moiety , which could modulate electronic properties and hydrogen-bonding interactions.

These modifications align with trends in TZD research, where N-alkylation and 5-arylidene substitutions are common strategies to optimize pharmacokinetic and pharmacodynamic properties. For instance, similar 5-benzylidene-TZD derivatives have demonstrated antiproliferative activity against cancer cell lines by inhibiting Mur ligases or PPAR-γ pathways.

Table 1: Structural Features and Hypothesized Biological Roles

| Structural Component | Potential Biological Impact |

|---|---|

| Thiazolidin-2,4-dione core | PPAR-γ activation, insulin sensitization |

| 5-Propan-2-ylidene group | Enhanced metabolic stability |

| N-Benzyl acetamide moiety | Improved membrane permeability |

Significance in Heterocyclic Compound Research

TZDs occupy a critical niche in heterocyclic chemistry due to their synthetic flexibility and multifunctional bioactivity. The compound’s propan-2-ylidene group introduces a conjugated system that may stabilize the molecule’s keto-enol tautomerism, a feature linked to antioxidant activity. Furthermore, the benzyl-acetamide chain diversifies interaction sites, enabling potential dual-targeting mechanisms—a growing focus in antimicrobial and anticancer drug design.

Recent studies highlight TZDs’ role in addressing antibiotic resistance. For example, 5-arylidene-TZD derivatives inhibit bacterial Mur ligases, enzymes essential for cell wall synthesis. This compound’s structural profile suggests similar potential, though empirical validation is pending.

Current Research Landscape and Challenges

Contemporary TZD research prioritizes selectivity and safety . While earlier analogs faced toxicity issues due to off-target PPAR-γ effects, newer derivatives aim to decouple therapeutic benefits from adverse outcomes. For This compound , key challenges include:

- Synthetic Complexity : Multi-step reactions, such as Knoevenagel condensations and N-alkylations, are required to introduce the propan-2-ylidene and benzyl groups.

- Target Identification : Preliminary data on analogous compounds suggest antiproliferative and antimicrobial activities, but the precise molecular targets remain uncharacterized.

- Bioavailability Optimization : The acetamide moiety’s impact on solubility and

Properties

IUPAC Name |

N-benzyl-2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10(2)13-14(19)17(15(20)21-13)9-12(18)16-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFQVQJUASHCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=O)S1)CC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide typically involves multistep organic reactions. One common method involves the condensation of benzylamine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates, improve yields, and reduce the overall production time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

Industry: In industrial applications, it can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its diverse pharmacological activities.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Thiazolidinediones (TZDs) are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of SE415 with structurally analogous TZDs, focusing on physicochemical properties, synthetic yields, and pharmacological profiles.

Structural and Physicochemical Properties

Key Observations:

- Core Substituent Influence: SE415’s propan-2-ylidene group is unique compared to the pyridin-2-ylmethylene or benzylidene substituents in other TZDs. This difference may impact receptor binding and solubility .

- N-Substituent Diversity: The N-benzyl group in SE415 contrasts with heterocyclic N-substituents (e.g., benzo[d]thiazol-2-yl in P19 or PB4), which are associated with higher melting points (>250°C) due to increased molecular rigidity .

Pharmacological Activity

Key Observations:

- Dual Targeting: SE415’s dual AR/PPARγ activity is rare among TZDs, which typically target single pathways (e.g., HDAC8 inhibition in P19-P25 or HDAC4 binding in PB4) .

- Therapeutic Scope: While SE415 targets diabetic complications, analogs like P19-P25 and PB4 are explored in oncology, highlighting the versatility of TZD scaffolds .

Solubility and Formulation

Biological Activity

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes key functional groups that contribute to its biological properties, including the dioxo and thiazolidine moieties.

Antidiabetic Properties

Research has shown that thiazolidinediones (TZDs), a class of compounds that includes derivatives like this compound, exhibit significant antidiabetic effects. A study involving various thiazolidinedione derivatives demonstrated their ability to enhance insulin sensitivity and regulate glucose metabolism. The compound was compared against UK5099, a known mitochondrial pyruvate carrier inhibitor, and showed promising results in enhancing mitochondrial function in Drosophila melanogaster models .

Mitochondrial Function

The compound's influence on mitochondrial respiration was highlighted in studies where it was found to significantly improve survival rates and metabolic health in Drosophila models subjected to high-fat diets. This indicates a possible mechanism through which the compound may exert protective effects against metabolic disorders .

Table 1: Summary of Biological Activities of Thiazolidinedione Derivatives

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

- Mitochondrial Inhibition : By inhibiting the mitochondrial pyruvate carrier (MPC), the compound may alter metabolic pathways favorably.

- Insulin Sensitivity : Enhancements in insulin sensitivity through modulation of glucose metabolism pathways are likely due to its structural properties akin to other TZDs.

- Anticancer Activity : The presence of thiazolidine rings may facilitate interactions with cellular targets involved in proliferation and apoptosis.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide?

Methodological Answer:

- Reaction Conditions : Use Knoevenagel condensation for the formation of the propan-2-ylidene moiety, typically requiring anhydrous conditions and catalytic bases like piperidine. Solvents such as ethanol or DMF are optimal for yield (75–89%) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol ensures ≥95% purity. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Yield Optimization : Substituent-dependent yields (e.g., electron-withdrawing groups reduce yields to 40%, while electron-donating groups increase to 85%) require tailored stoichiometry .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

- Spectroscopy :

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Cytotoxicity : Differential Nuclear Staining (DNS) in leukemia cell lines (CEM, K-562) at 10–100 µM for 48 hours, with IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : HDAC8 inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with IC₅₀ values compared to reference inhibitors like PCI-34051 .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced HDAC8 selectivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between the thiazolidinedione core and HDAC8’s catalytic Zn²⁺ ion (binding energy ≤−8.5 kcal/mol). Key residues: His142, Asp178 .

- QSAR : Correlate substituent Hammett constants (σ) with IC₅₀ values. Electron-deficient aryl groups improve activity (e.g., 4-NO₂ phenyl reduces IC₅₀ by 40%) .

- MD Simulations : Assess stability of ligand-HDAC8 complexes (RMSD ≤2 Å over 100 ns) using GROMACS .

Q. How do contradictory spectral data (e.g., unexpected coupling constants in NMR) arise, and how are they resolved?

Methodological Answer:

- Artifact Identification : Overlapping signals (e.g., propan-2-ylidene CH₃ vs. solvent residues) are resolved via 2D NMR (COSY, HSQC). For example, HSQC confirms δ 4.5 ppm (CH₂) correlates with δ 44.5 ppm (¹³C) .

- Dynamic Effects : Rotameric equilibria in the acetamide group cause split signals; variable-temperature NMR (VT-NMR) at 298–343 K simplifies splitting .

Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Co-Solvency : PEG 400/water mixtures (70:30 v/v) achieve solubility ≥5 mg/mL via preferential solvation (Kirkwood-Buff integrals: δ-drug = 22 MPa¹/² vs. δ-PEG 400 = 19 MPa¹/²) .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm, PDI ≤0.2) improve bioavailability by 3× in rodent models .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the benzyl position. Biological data show 4-Cl enhances HDAC8 inhibition (IC₅₀ = 1.2 µM vs. 3.4 µM for unsubstituted) .

- Bioisosteric Replacement : Replace the propan-2-ylidene with pyridinylmethylene (IC₅₀ improves by 25%) .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Methodological Answer:

- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 20 min). Detect degradation peaks at RT 8.2 min (hydrolyzed acetamide) and 10.5 min (oxidized thiazolidinedione) .

- Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; quantify via AUC (≥95% specificity) .

Critical Analysis of Contradictory Data

- Variability in Melting Points : Reported MPs range from 244.5°C to >300°C for analogs. This arises from polymorphism; DSC analysis (10°C/min) identifies enantiotropic transitions .

- Bioactivity Discrepancies : HDAC8 IC₅₀ values differ by 30% across labs due to substrate lot variability (Boc-Lys(Ac)-AMC purity ≥98% required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.